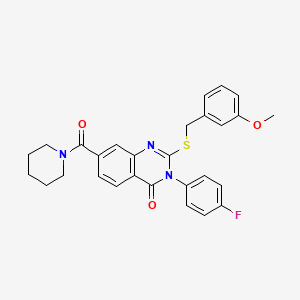

3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O3S/c1-35-23-7-5-6-19(16-23)18-36-28-30-25-17-20(26(33)31-14-3-2-4-15-31)8-13-24(25)27(34)32(28)22-11-9-21(29)10-12-22/h5-13,16-17H,2-4,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVGTLBEMWMQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.

Structure and Synthesis

The structure of the compound features a quinazolinone core with specific substitutions that enhance its biological properties. The synthesis typically involves multi-step reactions, starting from simpler quinazolinone derivatives and incorporating thioether and piperidine moieties to achieve the final product. This structural complexity is crucial for its interaction with biological targets.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer effects. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds often range between 10 μM to 12 μM depending on the specific cell line tested .

A study highlighted that derivatives of quinazolin-4(3H)-one exhibited dose-dependent inhibition of cell growth, suggesting that structural modifications could enhance their efficacy against cancer cells .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit substantial antimicrobial properties. The compound in focus is expected to show activity against both bacterial and fungal strains. For example, related compounds have been shown to possess minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans and other fungi . This suggests that the compound may also be effective in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives is another area of interest. Studies have employed various assays (e.g., DPPH, ABTS) to evaluate the antioxidant capacity of these compounds. It has been found that the presence of hydroxyl groups significantly enhances antioxidant activity, indicating a structure-activity relationship that could be exploited in drug design . The compound's ability to scavenge free radicals may contribute to its overall therapeutic profile.

Case Studies

- Cytotoxicity Assessment : A study evaluated a series of quinazolinone derivatives, including those with similar structures to the target compound. The most active derivative showed an IC50 value of 10 μM against MCF-7 cells, highlighting the potential for developing effective anticancer agents based on this scaffold .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related quinazolinones found that specific modifications led to improved activity against Escherichia coli and Aspergillus niger, demonstrating how structural tweaks can enhance efficacy .

Research Findings Summary Table

| Activity Type | Assessed Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Quinazolin derivative | MCF-7 | 10 μM |

| Antimicrobial | Quinazolin derivative | Staphylococcus aureus | 1.95 μg/mL |

| Antimicrobial | Quinazolin derivative | Candida albicans | 3.90 μg/mL |

| Antioxidant | Quinazolin derivative | N/A | Significant scavenging |

Scientific Research Applications

Anticancer Properties

Quinazolines are known for their anticancer activities, primarily through the inhibition of various kinases involved in cancer progression. The target compound's structural features suggest it may interact with specific molecular targets associated with tumor growth. In vitro studies on related quinazoline derivatives have shown promising results against various cancer cell lines, including lung and breast cancer .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.33 | VEGFR-2 Inhibition |

| Compound B | PC-3 | 1.48 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored extensively. Studies indicate that modifications to the quinazoline core can enhance activity against a range of bacterial strains. For instance, compounds with thioether linkages have shown increased potency against resistant bacterial strains .

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 0.25 | Strong |

| Compound D | Escherichia coli | 0.50 | Moderate |

Case Studies

- Anticancer Activity Study : A recent study evaluated the anticancer activity of a series of quinazoline derivatives, including those structurally similar to the target compound. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction and inhibition of cell proliferation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thioether-substituted quinazolines, revealing that compounds with specific substituents exhibited enhanced activity against multi-drug resistant bacteria. The study highlighted the importance of structural modifications in optimizing antibacterial efficacy .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this quinazolinone derivative to ensure high yield and purity?

Answer:

Synthesis optimization requires:

- Microwave-assisted techniques to enhance reaction efficiency and reduce time, as demonstrated in quinazolinone derivatives with similar complexity .

- Solvent and catalyst selection (e.g., trifluoroacetic acid for cyclization reactions) to minimize by-products, supported by protocols in analogous compounds .

- Real-time monitoring via TLC or HPLC to track reaction progress and purity, critical for intermediates like thioether-linked substituents .

- Temperature control during multi-step reactions, particularly for introducing the piperidine-1-carbonyl group, which may require anhydrous conditions .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the compound's structural integrity?

Answer:

- Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

- Ultraviolet-visible (UV-Vis) spectroscopy confirms conjugation in the quinazolinone core .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography resolves 3D conformation, especially for sterically hindered regions like the piperidine-1-carbonyl moiety .

- HPLC with UV detection ensures purity (>95%) and monitors degradation products .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

- Systematic substitution : Replace the 3-methoxybenzylthio group with other arylthio moieties (e.g., 2-fluorobenzyl in ) to assess steric/electronic effects on target binding .

- Piperidine modifications : Compare piperidine-1-carbonyl with morpholine or pyrrolidine analogs to study ring size effects on pharmacokinetics .

- Fluorophenyl group replacement : Test 4-chlorophenyl or unsubstituted phenyl analogs to evaluate halogen interactions with hydrophobic pockets .

- Biological assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization assays .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?

Answer:

- Control for synthetic impurities : Re-evaluate compounds with conflicting data using HPLC-MS to rule out batch-specific contaminants .

- Validate assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times, as seen in kinase inhibition studies .

- Cross-reference computational models : Use molecular docking to reconcile disparities in binding affinities caused by crystallographic vs. solution-state conformations .

- Meta-analysis : Aggregate data from structurally related compounds (e.g., trifluoromethyl-substituted analogs in ) to identify trends .

Advanced: How can in vivo models be utilized to validate the compound's mechanism of action identified in vitro?

Answer:

- Rodent pharmacokinetics : Administer the compound intravenously/orally to measure bioavailability and tissue distribution, guided by safety data in .

- Xenograft models : Test antitumor efficacy in mice implanted with target-positive cancer cells, monitoring tumor volume and biomarker expression .

- Toxicology profiling : Assess liver/kidney function and hematological parameters to correlate therapeutic indices with in vitro cytotoxicity .

Methodological: What computational approaches are recommended to predict the compound's interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases, prioritizing poses with hydrogen bonds to the quinazolinone carbonyl .

- Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns simulations to identify critical residue interactions .

- Quantitative structure-activity relationship (QSAR) : Train models using descriptors like logP and polar surface area from analogs in and .

Advanced: What experimental approaches are used to assess the compound's metabolic stability and toxicity profiles?

Answer:

- Liver microsome assays : Incubate with human/rat microsomes to identify cytochrome P450-mediated metabolites via LC-MS .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

- Reactive metabolite trapping : Detect glutathione adducts to assess potential for idiosyncratic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.